molecular formula C12H13NO B8659914 4-ethyl-6-methoxyisoquinoline

4-ethyl-6-methoxyisoquinoline

Cat. No.: B8659914
M. Wt: 187.24 g/mol
InChI Key: CUDYASREPDKSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-6-methoxyisoquinoline is a heterocyclic aromatic compound derived from the isoquinoline scaffold, which features a benzene ring fused to a pyridine ring. The compound is substituted with an ethyl group at the 4-position and a methoxy group at the 6-position. These substituents influence its electronic, steric, and physicochemical properties.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4-ethyl-6-methoxyisoquinoline

InChI

InChI=1S/C12H13NO/c1-3-9-7-13-8-10-4-5-11(14-2)6-12(9)10/h4-8H,3H2,1-2H3

InChI Key

CUDYASREPDKSDX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C(C=CC2=CN=C1)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 4-ethyl-6-methoxyisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of tetrahydroisoquinolines.

    Substitution: Formation of halogenated isoquinolines.

Mechanism of Action

The mechanism of action of 4-ethyl-6-methoxyisoquinoline involves its interaction with various molecular targets. Isoquinolines are known to inhibit cell proliferation and induce apoptosis in cancer cells by interfering with cell cycle regulation and signaling pathways . The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

Substituent Positioning : Methoxy groups at the 6-position (vs. 7-position in 6d) significantly alter electronic distribution, influencing regioselectivity in reactions such as nitration or sulfonation .

Hybrid Structures: Compounds like 1-benzyl-6-methylisoquinoline 2-oxide demonstrate that hybrid substituents (e.g., benzyl + oxide) can synergistically modify redox properties and stability .

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